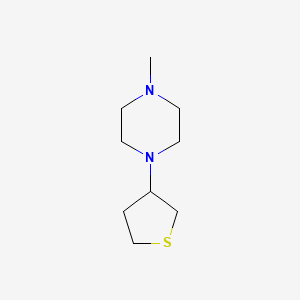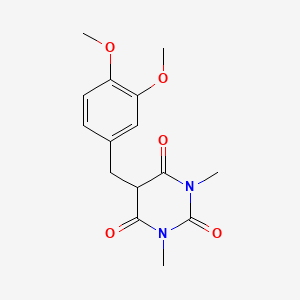![molecular formula C15H16N2O4S B4925623 2-methoxy-5-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4925623.png)
2-methoxy-5-{[(4-methylphenyl)amino]sulfonyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-5-{[(4-methylphenyl)amino]sulfonyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as MSA-2, and it is a sulfonamide derivative that has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of MSA-2 is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. MSA-2 has also been shown to inhibit the activity of acetylcholinesterase, as previously mentioned, which is involved in the regulation of acetylcholine levels in the brain.
Biochemical and Physiological Effects:
MSA-2 has been shown to have several biochemical and physiological effects in the body. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. MSA-2 has also been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in pH levels in the body. This compound has also been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MSA-2 in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for its target enzymes and receptors, making it an effective tool for studying their functions. However, one of the limitations of using MSA-2 is its potential toxicity, as it has been shown to have cytotoxic effects on some cell lines at high concentrations.
Orientations Futures
There are several future directions for the study of MSA-2. One potential direction is the development of MSA-2 derivatives with improved potency and selectivity. Another potential direction is the study of MSA-2 in combination with other drugs for the treatment of cancer and other diseases. Additionally, the study of MSA-2 in animal models could provide valuable insights into its potential therapeutic applications in humans.
In conclusion, MSA-2 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through various methods and has been extensively studied for its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other diseases. While there are some limitations to using MSA-2 in lab experiments, its high potency and specificity make it an effective tool for studying various enzymes and receptors in the body. There are several future directions for the study of MSA-2, including the development of derivatives with improved potency and selectivity, the study of MSA-2 in combination with other drugs, and the study of MSA-2 in animal models.
Méthodes De Synthèse
There are several methods for synthesizing MSA-2, but the most common one involves the reaction of 2-methoxy-5-nitrobenzoic acid with 4-methylphenylamine in the presence of thionyl chloride. The resulting intermediate is then reacted with sodium sulfite to give MSA-2. This method has been optimized to produce high yields of MSA-2, making it a cost-effective and efficient method for synthesizing this compound.
Applications De Recherche Scientifique
MSA-2 has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and medicinal chemistry. In cancer research, MSA-2 has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the development of this disease.
Propriétés
IUPAC Name |
2-methoxy-5-[(4-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-10-3-5-11(6-4-10)17-22(19,20)12-7-8-14(21-2)13(9-12)15(16)18/h3-9,17H,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHVQTCLQVTURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-[(4-methylphenyl)sulfamoyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide](/img/structure/B4925574.png)
![ethyl 1-(4-hydroxy-2-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4925575.png)

![N-(3-fluorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4925580.png)
![{2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B4925581.png)
![4-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4925586.png)

![N-(4-ethylbenzyl)-N-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4925607.png)
![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B4925609.png)
![4-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-2-methyl-1(2H)-phthalazinone trifluoroacetate](/img/structure/B4925629.png)
![N-benzyl-1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B4925632.png)

